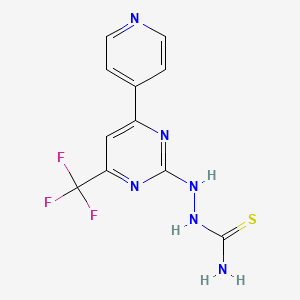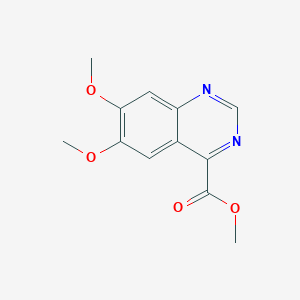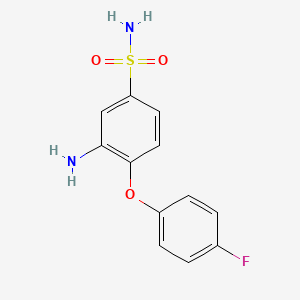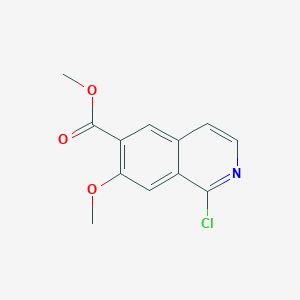
3-(4-Ethynyl-2-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.
Attachment of the phenoxymethyl group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can target the piperidine ring or the ethynyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a fully saturated piperidine ring.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Ethynylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid methyl ester
Uniqueness
The unique combination of the ethynyl group, the methyl group on the phenoxymethyl moiety, and the tert-butyl ester functionality distinguishes 3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester from its analogs. This unique structure can impart specific chemical and biological properties, making it valuable for targeted applications.
Propriétés
Formule moléculaire |
C20H27NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
tert-butyl 3-[(4-ethynyl-2-methylphenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-6-16-9-10-18(15(2)12-16)23-14-17-8-7-11-21(13-17)19(22)24-20(3,4)5/h1,9-10,12,17H,7-8,11,13-14H2,2-5H3 |
Clé InChI |
JICBEPKQSMIZGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#C)OCC2CCCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)






![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)



![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
